5-Cyclopropoxy-4-(trifluoromethyl)nicotinic acid
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Overview
Description
5-Cyclopropoxy-4-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and a trifluoromethyl group attached to a nicotinic acid core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 5-Cyclopropoxy-4-(trifluoromethyl)nicotinic acid involves several steps. One common method includes the reaction of trifluoroacetyl chloride with vinyl ethyl ether and 3-amino acrylonitrile, followed by acylation, cyclization, and hydrolysis . The reaction conditions typically involve temperatures ranging from 50-100°C and the use of catalysts such as sodium hydroxide, potassium hydroxide, or sodium hydride . Industrial production methods focus on optimizing yield and purity, often involving advanced purification techniques to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
5-Cyclopropoxy-4-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: Cyclization reactions can be catalyzed by acids or bases, leading to the formation of various cyclic derivatives.
Scientific Research Applications
5-Cyclopropoxy-4-(trifluoromethyl)nicotinic acid is utilized in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events that result in its observed effects . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
5-Cyclopropoxy-4-(trifluoromethyl)nicotinic acid can be compared with other similar compounds, such as:
4-(Trifluoromethyl)nicotinic acid: This compound shares the trifluoromethyl group but lacks the cyclopropoxy group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar in structure but with variations in the position of functional groups, leading to distinct reactivity and applications.
Flonicamid: An insecticide that also contains a trifluoromethyl group, used primarily in agricultural settings.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity not found in other related compounds.
Properties
Molecular Formula |
C10H8F3NO3 |
---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)8-6(9(15)16)3-14-4-7(8)17-5-1-2-5/h3-5H,1-2H2,(H,15,16) |
InChI Key |
ANQLXKMSBDHGEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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